Dimethyl(octadecyl)sulfanium iodide
Description
Structure
2D Structure
Properties
IUPAC Name |
dimethyl(octadecyl)sulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBXGUXCLXDSF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[S+](C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60827750 | |
| Record name | Dimethyl(octadecyl)sulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60827750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84040-81-3 | |
| Record name | Dimethyl(octadecyl)sulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60827750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl(octadecyl)sulfanium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dimethyl Octadecyl Sulfanium Iodide and Analogues
Classical Preparative Routes for Alkylsulfonium Salts
The most established methods for preparing alkylsulfonium salts rely on the fundamental reactivity of sulfur nucleophiles. These routes are valued for their reliability and the accessibility of starting materials.
The primary and most direct method for synthesizing dimethyl(octadecyl)sulfanium iodide is through a nucleophilic substitution reaction (S_N2). thieme-connect.comthieme-connect.com This involves the reaction of a suitable octadecyl halide, typically 1-iodooctadecane, with dimethyl sulfide (B99878). google.comgoogle.com In this process, the sulfur atom of the dimethyl sulfide acts as the nucleophile, attacking the electrophilic carbon of the octadecyl iodide and displacing the iodide ion, which then becomes the counter-ion of the resulting sulfonium (B1226848) salt. google.com
Alternative starting materials can include other C17-32-alkyl halides. google.com The general reaction is represented as: CH₃(CH₂)₁₇-X + S(CH₃)₂ → [CH₃(CH₂)₁₇S(CH₃)₂]⁺X⁻ (where X = I, Br, Cl)
This classical approach is widely applicable for the synthesis of a variety of trialkylsulfonium iodides. google.com The reaction proceeds via the nucleophilic attack of a dialkyl sulfide on an alkyl iodide. google.comgoogle.com
The efficiency of sulfonium salt synthesis via nucleophilic substitution is highly dependent on reaction conditions. For the synthesis of trialkylsulfonium iodides, such as this compound, the reaction is often carried out by dissolving the alkyl iodide in a solvent like acetone. google.com To prevent photochemical degradation of the light-sensitive reactants, the reaction is typically conducted under light-protected conditions. google.com
An equimolar amount of the dialkyl sulfide is added, and the reaction mixture is often maintained under an inert atmosphere, such as dry nitrogen, to exclude oxygen and water. google.com The reaction can be slow, sometimes requiring several days at ambient temperature to proceed to completion. google.com
Optimization studies for the synthesis of other sulfonium salts, such as dimethyl aryl acylsulfonium bromides, have systematically varied the solvent, temperature, and reaction time to maximize yield and minimize byproducts. researchgate.net For instance, the reaction between aryl methyl ketones and a dimethylsulfoxide-hydrobromic acid system has been optimized to produce the desired sulfonium salts efficiently. researchgate.net
Table 1: Optimization of Reaction Conditions for Sulfonium Salt Synthesis
| Entry | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Iodooctadecane | Dimethyl sulfide | Acetone | Ambient | 72 | Good |
| 2 | Aryl Methyl Ketone | DMSO/HBr | Dioxane | 60 | 4 | 85 |
| 3 | Aryl Methyl Ketone | DMSO/HBr | THF | 60 | 6 | 78 |
| 4 | Aryl Methyl Ketone | DMSO/HBr | Acetonitrile | 60 | 5 | 82 |
This table is illustrative and compiles data from various sulfonium salt syntheses to show common optimization parameters. google.comresearchgate.net
Innovative Synthetic Strategies for Sulfonium Moieties
Recent advancements have introduced more sophisticated and efficient methods for constructing sulfonium compounds, focusing on catalytic systems and novel reaction concepts that offer milder conditions and broader substrate scopes.
Modern synthetic chemistry has seen the emergence of various catalytic strategies to form sulfonium salts, including transition-metal-catalyzed reactions and photoredox processes. thieme-connect.comresearchgate.net These methods often allow for the formation of sulfonium salts from less reactive precursors under mild conditions. thieme-connect.com For instance, palladium-catalyzed coupling reactions have been employed in the synthesis of aryl sulfonium salts. nih.gov
Hydrogen-bonding catalysis represents another novel approach. It has been demonstrated that the acidic α-hydrogen atoms on trialkylsulfonium salts enable them to act as hydrogen-bonding catalysts, a catalytic ability not previously well-explored for this class of compounds. rsc.org Furthermore, sulfonium compounds have been studied for their catalytic selectivity in processes like the alkylation of hydrocarbons in sulfuric acid systems, where they can act as promoters to capture and transfer carbocations. american.edu
The use of water as a reaction medium is a significant step towards greener chemistry. Mild synthesis of sulfonium salts has been achieved from hypervalent iodine benzyne (B1209423) precursors, which can be generated simply by treatment with water or a weak base at room temperature. umn.edu The high solubility of many alkyl-substituted onium salts in water facilitates their use in aqueous systems. acs.org
"Click" chemistry, a set of powerful and reliable reactions, has also been adapted for sulfonium compound synthesis. A notable example is the "sulfo-click" reaction, which provides a general and versatile route to sulfonylisoureas by simply mixing thiocarbamates and sulfonyl azides in water with no additional reagents. thieme.de Another innovation is the sulfonium-triggered, copper-free alkyne-azide cycloaddition, which proceeds efficiently at ambient temperatures in aqueous media. researchgate.netnih.gov In this reaction, the sulfonium group is crucial for activating the alkyne triple bond. nih.gov The principles of click chemistry focus on modularity, high yields, and simple reaction conditions, making these methods highly attractive for creating complex molecular architectures. nih.govscripps.edu
Derivatization and Structural Modification of Sulfonium Compounds
Sulfonium salts can be structurally modified or used as derivatizing agents themselves. For example, triethylsulfonium (B1208873) hydroxide (B78521) has been used as an on-column alkylating agent for the derivatization of theophylline (B1681296) in plasma samples, facilitating their analysis by automated gas chromatography. nih.gov Similarly, trimethyloxonium (B1219515) tetrafluoroborate (B81430) serves as a derivatizing agent for acids related to nerve agents, enabling their detection by gas chromatography-mass spectrometry. osti.gov
The structural modification of sulfonium compounds is essential for tuning their properties and for creating new functional molecules. Late-stage functionalization of complex pharmaceutical compounds containing sulfonamide groups can be achieved, for instance, by activating the sulfonamide with a pyrylium (B1242799) salt to form a highly reactive sulfonyl chloride intermediate. acs.org This allows for the introduction of various nucleophiles, demonstrating a powerful method for derivatization. acs.org The synthesis and derivatisation of sulfondiimines, which are aza-analogues of sulfones, have also been explored as they are considered novel bioisosteres for carbonyl groups in pharmaceutically relevant compounds. nih.gov
Synthesis of Variously Substituted Alkylsulfonium Iodides
The most fundamental and widely employed method for preparing simple alkylsulfonium salts is the direct alkylation of a sulfide. youtube.com This reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the sulfur atom of a dialkyl sulfide attacks the electrophilic carbon of an alkyl halide, displacing the halide to form the sulfonium salt. youtube.com
For the specific synthesis of this compound, this involves the reaction of dimethyl sulfide with octadecyl iodide. The sulfur atom in dimethyl sulfide acts as the nucleophile, attacking the terminal carbon of the octadecyl chain and displacing the iodide ion, which then becomes the counter-ion for the resulting sulfonium cation.
Patents have described processes for the preparation of dimethyl-C₁₇₋₃₂-alkyl sulfonium salts, which includes the octadecyl variant, by reacting a C₁₇₋₃₂-alkyl halide with dimethyl sulfide. A common approach for synthesizing various trialkyl sulfonium iodides involves dissolving a dialkyl sulfide and an alkyl iodide in a solvent like acetone, often under an inert atmosphere to prevent side reactions. The reaction mixture is typically left for several days at ambient temperature to allow for the formation of the sulfonium salt.
The versatility of this method allows for the synthesis of a wide array of analogues by simply varying the starting sulfide and alkyl halide. For instance, reacting different dialkyl sulfides (e.g., diethyl sulfide, dipropyl sulfide) with various alkyl iodides (e.g., methyl iodide, ethyl iodide, dodecyl iodide) can produce a library of symmetrically and asymmetrically substituted sulfonium iodides.
Table 1: Synthesis of Various Alkylsulfonium Iodides This interactive table summarizes the reactants used to produce different alkylsulfonium iodide salts based on the general alkylation method.
| Sulfide Reactant | Alkyl Halide Reactant | Resulting Alkylsulfonium Iodide |
| Dimethyl sulfide | Octadecyl iodide | This compound |
| Dimethyl sulfide | Methyl iodide | Trimethylsulfonium iodide |
| Diethyl sulfide | Ethyl iodide | Triethylsulfonium iodide |
| Methyl dodecyl sulfide | Methyl iodide | Dimethyl(dodecyl)sulfanium iodide |
| Dipropyl sulfide | Propyl iodide | Tripropylsulfonium iodide |
Incorporation of Sulfonium Groups onto Polymeric Scaffolds
The functional properties of sulfonium groups can be imparted to macromolecules by incorporating them into polymeric structures. The two primary strategies to achieve this are the polymerization of monomers already containing a sulfonium group, and the post-polymerization modification of a precursor polymer. acs.orgrsc.orgresearchgate.net
Post-Polymerization Modification
This is a powerful and common approach where a pre-formed polymer containing reactive precursor groups is chemically modified to introduce sulfonium moieties. A highly effective method involves the synthesis of a polymer with pendant thioether (sulfide) groups, which are subsequently alkylated. acs.orgtandfonline.com For example, polymers can be synthesized from amino acid-based monomers like N-acryloyl-L-methionine. acs.orgresearchgate.net The sulfide group within the methionine side chain of the resulting polymer can then be readily converted to a methyl sulfonium salt by reacting it with an alkylating agent such as iodomethane. acs.orgresearchgate.net This post-modification step transforms the neutral, sulfide-containing polymer into a cationic polysulfonium salt. acs.org
Similarly, other polymers designed with thioether linkages can be alkylated using various alkyl halides to produce main-chain polysulfoniums. tandfonline.com Another technique involves synthesizing polymers or nanogels with reactive functional groups like epoxides. rsc.org These epoxide rings can be opened by a nucleophilic sulfide, such as diethyl sulfide, under acidic conditions to install a pendent sulfonium group in a single step. rsc.org More complex strategies include the amide conjugation of a sulfonium-containing acid to a polymer backbone like polyethyleneimine (PEI). nih.gov
Polymerization of Sulfonium-Containing Monomers
An alternative strategy is to first synthesize a monomer that already contains the desired sulfonium salt functionality and then polymerize it. researchgate.net This approach offers direct access to well-defined polymeric sulfonium salts. For instance, styrenic monomers such as 4-vinylbenzyltetrahydrothiophenium tetrafluoroborate have been successfully polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. researchgate.net This method allows for precise control over the polymer's molecular weight and structure, yielding well-defined materials with sulfonium groups regularly spaced along the polymer backbone. researchgate.net A key advantage of this method is that it avoids potential side reactions or incomplete conversions that can occur during post-polymerization modification.
Table 2: Strategies for Synthesizing Sulfonium-Containing Polymers This interactive table outlines the primary methods for incorporating sulfonium groups into polymeric structures.
| Strategy | Precursor Material | Method/Reactants | Resulting Polymer Type | Source(s) |
| Post-Polymerization Modification | Polymer with pendant sulfide groups (e.g., poly(N-acryloyl-L-methionine)) | Alkylation with iodomethane | Pendent sulfonium polymer | acs.org, researchgate.net |
| Post-Polymerization Modification | Polymer with main-chain thioether groups | Alkylation with alkyl halides | Main-chain sulfonium polymer | tandfonline.com |
| Post-Polymerization Modification | Polymer with pendant epoxide groups (e.g., poly(glycidyl methacrylate)) | Ring-opening with diethyl sulfide | Pendent sulfonium polymer | rsc.org |
| Polymerization of Functional Monomer | Sulfonium salt monomer (e.g., 4-vinylbenzyltetrahydrothiophenium salt) | Controlled Radical Polymerization (RAFT) | Pendent sulfonium polymer | researchgate.net |
| Post-Polymerization Modification | Polyamine (e.g., Polyethyleneimine) | Amide coupling with a sulfonium-containing carboxylic acid | Pendent sulfonium polymer | nih.gov |
Theoretical and Computational Chemistry Studies of Sulfonium Iodide Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, orbital energies, and reactivity.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of chemical systems. duke.edu It has been successfully applied to study various sulfonium (B1226848) salts to understand their reactivity and electronic properties. bohrium.com DFT calculations allow for the optimization of molecular geometries and the determination of various electronic parameters.
Analysis of Highest Occupied Molecular Orbital (HOMO) Contributions of Iodide Anion
The Highest Occupied Molecular Orbital (HOMO) is critical as it represents the ability of a molecule to donate electrons. In sulfonium-iodide systems, the nature of the HOMO is of particular interest. Quantum chemistry calculations performed on decyl(dimethyl)sulfonium iodide ([DDMS+I–]), a compound structurally similar to dimethyl(octadecyl)sulfanium iodide, revealed that the iodide anion hosts the majority of the HOMO. nih.govacs.org
This localization of the HOMO on the iodide anion indicates that the anion has a high capacity to donate electrons. nih.gov This characteristic is crucial in processes such as corrosion inhibition, where the iodide anion can preferentially adsorb onto anodic sites on a metal surface, thereby preventing the interaction of corrosive species like sulfate (B86663) ions with the metal. nih.govacs.org The strong electron-donating ability of the iodide anion, attributed to its high atomic radius, low electronegativity, and easy polarization, is a key factor in the functionality of these ionic liquids. nih.gov
| Parameter | Finding for Analogous Sulfonium-Iodide System ([DDMS+I–]) | Implication |
| HOMO Location | Primarily hosted on the iodide anion nih.govacs.org | Facilitates electron donation and adsorption onto anodic surfaces nih.gov |
| Electron Donation | Iodide has a high capacity to donate electrons nih.gov | Stabilizes adsorption processes and can prevent corrosion nih.govacs.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes like adsorption and the formation of interfaces.
Simulation of Sulfonium Adsorption on Metal Surfaces
MD simulations have been employed to investigate the adsorption of various sulfonium salts on metal surfaces such as iron, copper, and aluminum. bohrium.com These simulations reveal that the adsorption process is influenced by both the molecular structure of the sulfonium salt and the nature of the metal surface. bohrium.com A common finding is that sulfonium salts tend to adopt a parallel disposition on the metal surface, which represents the most stable adsorption configuration. bohrium.com
The strength of the adsorption, quantified by the adsorption energy, varies depending on the functional groups attached to the sulfonium cation. For example, studies on a series of phenacyl sulfonium salts showed that a methyl-substituted variant exhibited the strongest interaction with all tested metals. bohrium.com This strong adsorption is crucial for applications like forming protective layers on metal surfaces. bohrium.com
Table of Adsorption Energy for Analogous Sulfonium Salts on Different Metal Surfaces
| Sulfonium Salt Derivative | Adsorption Energy on Cu(111) (kcal/mol) | Adsorption Energy on Fe(110) (kcal/mol) | Adsorption Energy on Al(111) (kcal/mol) |
|---|---|---|---|
| 4-Methyl-SH (SM) | -180.2 | -173.5 | -165.8 |
| 4-Methoxy-SH (SMe) | -175.4 | -168.1 | -161.3 |
| Phenacyl dimethyl sulfonium (SH) | -171.9 | -164.2 | -157.9 |
| 4-Bromo-SH (SB) | -168.7 | -161.5 | -154.6 |
| 4-Chloro-SH (SC) | -165.3 | -158.9 | -152.1 |
| 4-Nitro-SH (SN) | -159.6 | -153.2 | -147.5 |
Data derived from a study on analogous sulfonium compounds. bohrium.com
Investigation of Molecular Alignment at Interfaces
The alignment of molecules at interfaces is a key determinant of the properties of surface films. MD simulations show that the long alkyl chain of this compound would likely play a significant role in its alignment. In simulations of related long-chain sulfonium derivatives, it has been established that alkyl chains can exhibit specific orientations. mdpi.com For instance, in the crystal structure of a sulfonium salt containing two n-C18H37 chains, a parallel mutual orientation of these chains was observed, a configuration that is likened to the packing of fatty acid salts. mdpi.comnih.gov This ordered alignment is driven by numerous weak interactions along the length of the chains. mdpi.com At a metal-solution interface, this self-assembly behavior would lead to the formation of an ordered molecular layer, with the long octadecyl chains orienting themselves to maximize van der Waals interactions.
Non-Covalent Interactions in Sulfonium Derivative Crystal Structures
Non-covalent interactions, though weak individually, collectively play a decisive role in determining the crystal packing and solid-state structure of molecules. mdpi.comiisc.ac.in In sulfonium salts, these interactions include hydrogen bonds and van der Waals forces.
A detailed analysis of the crystal structure of a perbrominated disubstituted sulfonium derivative bearing n-C18H37 alkyl chains provides a close model for understanding the interactions in this compound. mdpi.comnih.gov In this analogue, the crystal packing is heavily influenced by a network of non-covalent contacts. The primary interactions identified were C-H…Br contacts between the cation and anion, and numerous H…H contacts between the long alkyl chains of adjacent anions. mdpi.com
Calculated Interaction Energies in a C18-Sulfonium Salt Analogue
| Interaction Type | Calculated Energy (kJ/mol) | Description |
|---|---|---|
| Anion-Anion (H…H) | 80 mdpi.com | Arises from interactions between adjacent parallel n-C18H37 alkyl chains. mdpi.com |
| Cation-Anion (C-H…Br) | (Not specified) | Attractive interactions associating the organic cation and the anion. mdpi.com |
Data derived from a study on (n-Bu4N)[2–B10Br9S(n-C18H37)2]. mdpi.com
Analysis of C-H…X and X…X Interactions
This type of analysis investigates the non-covalent interactions within a crystal lattice. In the case of this compound, this would involve:
C-H···I Interactions: These are a form of weak hydrogen bond where a hydrogen atom bonded to a carbon atom interacts with an iodide ion. The long octadecyl chain and the two methyl groups on the sulfonium cation would provide numerous C-H donors for such interactions with the iodide anion.
Computational studies on other iodide-containing salts have used methods like Density Functional Theory (DFT) to calculate the geometries and energies of these interactions, providing insight into their role in the supramolecular assembly. For instance, studies on other organic-iodide salts have quantified the contribution of these weak interactions to the lattice energy. nih.govresearchgate.net
Application of Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)
These are powerful computational tools used to visualize and quantify intermolecular interactions in crystal structures.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the electron density topology to characterize chemical bonds and intermolecular interactions. nih.gov By locating bond critical points (BCPs) between interacting atoms, one can determine the nature and strength of the interaction. For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen or halogen bonds. nih.govsemanticscholar.org This method provides a rigorous theoretical framework for analyzing the C-H···I and I···I interactions that would be expected in the crystal structure of this compound.
While the framework for such a computational study is clear, the specific application to and published results for this compound are not available. Research on similar but distinct molecules, such as decyl(dimethyl)sulfonium iodide, has utilized quantum chemistry calculations (DFT) to understand their electronic properties and interactions in different environments, but without the specific focus on Hirshfeld or QTAIM analyses of the crystal structure. acs.org
Advanced Analytical Methodologies for Characterization and Quantification of Dimethyl Octadecyl Sulfanium Iodide
Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric methods are indispensable for the fundamental characterization of Dimethyl(octadecyl)sulfanium iodide, providing insights into its structural integrity and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure.
¹H NMR Spectroscopy: The proton NMR spectrum of a long-chain alkyl sulfonium (B1226848) salt like this compound is expected to show characteristic signals for the different proton environments. The terminal methyl group (CH₃) of the octadecyl chain typically appears as a triplet at the most upfield region. The numerous methylene (B1212753) groups (CH₂) of the alkyl chain produce a complex multiplet in the aliphatic region. The two methyl groups attached to the positively charged sulfur atom (S⁺(CH₃)₂) are chemically equivalent and thus appear as a singlet at a more downfield position due to the deshielding effect of the heteroatom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. Each carbon atom in a unique chemical environment gives a distinct signal. The carbon of the terminal methyl group of the octadecyl chain will be found at a characteristic upfield chemical shift. The carbons of the long methylene chain will appear in a cluster of signals. The carbons of the methyl groups directly bonded to the sulfur atom will be observed at a downfield position, reflecting the electron-withdrawing nature of the sulfonium group.
A representative table of expected NMR chemical shifts, based on analogous compounds, is provided below.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| CH₃ (terminal) | ~0.88 (triplet) | ~14 |
| (CH₂)₁₅ | ~1.2-1.6 (multiplet) | ~22-32 |
| S⁺-CH₂ | ~3.3-3.5 (triplet) | ~50-55 |
| S⁺-(CH₃)₂ | ~3.1-3.3 (singlet) | ~25-30 |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
Mass Spectrometry (MS), including MALDI-TOF-MS for Molecular Weight Distribution and Derivatization Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a compound like this compound, MS is crucial for confirming the molecular weight and investigating its fragmentation patterns.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly well-suited for the analysis of large and non-volatile molecules, including salts. nih.gov In a typical MALDI-TOF-MS experiment, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte molecules, primarily as singly charged ions. nih.gov This minimizes fragmentation and allows for the accurate determination of the molecular weight of the intact cation, [Dimethyl(octadecyl)sulfanium]⁺. The high-throughput nature of the TOF analyzer makes it an excellent match for the pulsed laser source of MALDI. nih.gov
For this compound, the expected m/z value for the cation [C₂₀H₄₃S]⁺ would be approximately 315.32 g/mol . The mass spectrum would show a prominent peak corresponding to this value. The resolution of the mass spectrometer can also allow for the identification of isotopic patterns, further confirming the elemental composition.
While derivatization is not typically required for the analysis of the intact sulfonium salt, derivatization techniques coupled with MS can be employed to analyze potential degradation products or to study specific functional groups within related complex mixtures. For instance, in proteomics, derivatization is used to improve sequencing efficiency in MALDI-TOF/TOF analysis. nih.gov
| Ion | Expected m/z | Technique | Significance |
| [Dimethyl(octadecyl)sulfanium]⁺ | ~315.32 | MALDI-TOF-MS | Confirms the molecular weight of the cation. |
| Fragment Ions | Variable | MS/MS | Provides structural information through fragmentation patterns. |
Electrochemical Techniques for Interfacial and Inhibition Studies
Electrochemical techniques are highly sensitive to processes occurring at the interface between an electrode and an electrolyte solution. They are particularly valuable for studying the adsorption and corrosion inhibition properties of surfactants like this compound on metal surfaces.
Polarization Resistance (Rp) and Potentiodynamic Polarization (PDP) for Electrochemical Behavior
Polarization resistance (Rp) and potentiodynamic polarization (PDP) are direct current (DC) electrochemical methods used to evaluate the corrosion rate of a metal and the effectiveness of corrosion inhibitors.
Polarization Resistance (Rp): This is a rapid and non-destructive technique that involves applying a small potential perturbation around the open-circuit potential and measuring the resulting current. The polarization resistance is inversely proportional to the corrosion current density (i_corr), providing a quick assessment of the corrosion rate. In the presence of an effective inhibitor like this compound, the Rp value is expected to increase significantly, indicating a reduction in the corrosion rate.
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the corresponding current. The resulting polarization curve provides information about both the anodic (oxidation) and cathodic (reduction) corrosion processes. From the PDP curve, key parameters such as the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes can be determined. A shift in E_corr and a decrease in i_corr in the presence of an inhibitor indicate its effectiveness. This compound, like similar sulfonium-based ionic liquids, is expected to act as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions. nih.gov
Research on a similar compound, decyl(dimethyl)sulfonium iodide, on API 5L X52 steel in an acidic medium demonstrated that the inhibition efficiency increased with the concentration of the inhibitor. nih.gov The following table summarizes typical data that can be obtained from PDP measurements.
| Inhibitor Concentration | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -450 | 1500 | - |
| 50 ppm | -430 | 300 | 80 |
| 100 ppm | -420 | 150 | 90 |
| 150 ppm | -415 | 105 | 93 |
| Data is illustrative and based on findings for analogous compounds. nih.gov |
Electrochemical Impedance Spectroscopy (EIS) for Surface Processes
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the processes occurring at the electrode/electrolyte interface. youtube.com It involves applying a small amplitude sinusoidal AC potential signal at various frequencies and measuring the current response. The resulting impedance data is often represented as Nyquist and Bode plots.
For a metal surface in a corrosive environment, the EIS data can be modeled using an equivalent electrical circuit (EEC) to extract quantitative parameters. In the presence of an inhibitor like this compound, the formation of a protective film on the metal surface alters the impedance behavior. The charge transfer resistance (R_ct) is a key parameter obtained from EIS, which is inversely proportional to the corrosion rate. An increase in R_ct signifies a more effective inhibition. The double-layer capacitance (C_dl) is another important parameter that can provide insights into the adsorption of inhibitor molecules on the surface. A decrease in C_dl is often associated with the displacement of water molecules by the organic inhibitor molecules, which have a lower dielectric constant.
Studies on similar long-chain sulfonium salts have shown that as the inhibitor concentration increases, the diameter of the semicircle in the Nyquist plot increases, corresponding to a higher R_ct value and thus greater corrosion protection. nih.gov
| Inhibitor Concentration | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 300 | - |
| 50 ppm | 400 | 80 | 87.5 |
| 100 ppm | 850 | 50 | 94.1 |
| 150 ppm | 1200 | 35 | 95.8 |
| Data is illustrative and based on findings for analogous compounds. nih.gov |
Chromatographic and Extraction Methods Utilizing Sulfonium-Based Ionic Liquids
Ionic liquids (ILs), which are salts with melting points below 100°C, have gained significant attention as versatile materials in analytical chemistry. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them highly suitable for various extraction and chromatographic applications. researchgate.netresearchgate.net Sulfonium-based ILs, a subclass of these compounds, offer distinct selectivities, although they are less commonly studied than their imidazolium (B1220033) and phosphonium (B103445) counterparts. While specific research on this compound in the following applications is not extensively documented, the principles and findings related to other ILs, particularly sulfonium and long-chain alkyl salts, provide a strong basis for their potential use.
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique known for its speed, simplicity, and high enrichment factors. mdpi.comyoutube.com The method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution of fine microdroplets, maximizing the surface area for the rapid transfer of analytes from the aqueous phase to the extraction solvent. researchgate.net
Ionic liquids have been successfully employed as "green" extraction solvents in DLLME, replacing traditional volatile organic solvents. researchgate.netnih.gov In a typical IL-based DLLME procedure, a hydrophilic IL can act as the disperser solvent while a hydrophobic IL serves as the extraction solvent. nih.gov The choice of IL is critical and is dictated by the nature of the analyte. For a compound like this compound, its long octadecyl chain imparts significant hydrophobicity, suggesting its potential use as an extraction solvent for nonpolar analytes. Conversely, its quantification in aqueous samples could be achieved by extracting it into a suitable hydrophobic IL.
Studies have shown that various parameters influence the efficiency of IL-DLLME, including the type and volume of both the extraction and disperser solvents, sample pH, and extraction time. rsc.org Although direct applications involving this compound are not prominent in the literature, the general success of IL-DLLME for extracting a wide range of analytes, from pesticides to pharmaceuticals, underscores its potential applicability. nih.govrsc.org
Table 1: General Parameters Optimized in Ionic Liquid-Based DLLME
| Parameter | Typical Range/Options | Purpose |
| Extraction Solvent | Hydrophobic ILs (e.g., [C8MIM][PF6]) | To dissolve and preconcentrate the analyte. |
| Disperser Solvent | Hydrophilic solvents (e.g., Methanol, Acetonitrile) or hydrophilic ILs | To facilitate the dispersion of the extraction solvent in the aqueous sample. |
| Solvent Volume | 50 - 500 µL | To achieve high enrichment factors while minimizing solvent use. |
| Sample pH | 2 - 11 | To control the charge state of the analyte and optimize its partitioning. |
| Salt Addition | 0 - 10% (w/v) NaCl | To increase the ionic strength of the aqueous phase and enhance the "salting-out" effect. |
| Centrifugation Time | 2 - 15 min | To break the emulsion and sediment the extraction solvent phase. |
This table represents typical parameters for IL-DLLME and is not specific to this compound.
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates analytes from a complex matrix based on their physical and chemical properties. In recent years, ionic liquids have been used to create novel SPE sorbents with unique selectivities. nih.govresearchgate.net These IL-modified materials can be prepared by physically coating or chemically bonding the IL onto a solid support, such as silica (B1680970) or a polymer. nih.govresearchgate.net
The "dual nature" of many ILs, possessing both polar and nonpolar characteristics, allows for versatile interactions with analytes, including van der Waals forces, hydrogen bonding, and ionic interactions. researchgate.net For a sulfonium salt like this compound, the long octadecyl chain provides strong hydrophobic interactions, similar to traditional C18 phases, while the charged sulfonium center can engage in ion-exchange mechanisms. Materials modified with long-chain alkylimidazolium ILs have been synthesized and used for the extraction of various compounds. bohrium.com
While imidazolium- and phosphonium-based ILs are more common, the principles extend to sulfonium salts. nih.gov These modified sorbents have shown promise in extracting a range of substances, from organic acids and amines to natural products like flavonoids and alkaloids. nih.govbohrium.com The performance of the SPE process depends on factors such as the type of IL, the nature of the solid support, sample pH, and the choice of elution solvent. nih.gov
Solid-Phase Microextraction (SPME) is a solvent-free variant of SPE where the sorbent is coated on a fused silica fiber. IL-coated SPME fibers have demonstrated high thermal stability and unique extraction capabilities, although specific applications with this compound have not been reported.
Table 2: Examples of Ionic Liquid-Modified Materials in Solid-Phase Extraction
| Solid Support | Ionic Liquid Type | Analyte Class | Reference |
| Silica | Imidazolium-based | Organic acids, amines, aldehydes | bohrium.com |
| Polymeric | Imidazolium-based | Various organic compounds | nih.gov |
| Magnetic Nanoparticles | Imidazolium-based | Natural active components | nih.gov |
| Molecularly Imprinted Polymers | Imidazolium-based | Drug molecules, pesticides | nih.gov |
This table illustrates the diversity of IL-modified SPE materials; specific data for sulfonium-based sorbents is limited.
The stationary phase is the heart of a gas chromatography (GC) column, determining its separation selectivity. Ionic liquids have emerged as a novel class of GC stationary phases due to their high thermal stability, low volatility, and tunable selectivity. researchgate.netchromatographyonline.com Their unique solvation properties allow them to exhibit "dual-nature" behavior, effectively separating both polar and nonpolar compounds. umb.edu
Columns coated with ILs, particularly those with dicationic or polycationic structures, offer enhanced stability and unique separation mechanisms compared to conventional polysiloxane or polyethylene (B3416737) glycol phases. sigmaaldrich.com Phosphonium-based ILs have been investigated and show excellent performance for complex samples like essential oils and volatile allergens. researchgate.netnih.gov These phases can operate at high temperatures and are stable in the presence of water and oxygen. researchgate.net
While research has predominantly focused on imidazolium and phosphonium ILs, the underlying principles are applicable to sulfonium-based phases. researchgate.netnih.gov The structural components of the IL—the cation, the anion, and any functional groups—all contribute to its interaction with analytes. For this compound, the long alkyl chain would provide retention for nonpolar molecules, while the sulfonium cation and iodide anion would contribute to interactions with polar and polarizable analytes. The ability to synthetically modify ILs allows for the creation of stationary phases with tailored selectivities, including for chiral separations. umb.edu
Table 3: Comparison of General Properties of GC Stationary Phases
| Stationary Phase Type | Typical Polarity | Max. Operating Temp. (°C) | Key Interaction Mechanisms |
| Polydimethylsiloxane (PDMS) | Nonpolar | 325-350 | Dispersion forces |
| Polyethylene Glycol (PEG) | Polar | 250-260 | Hydrogen bonding, dipole-dipole |
| Ionic Liquids (General) | Tunable (Low to High) | >300 | Multiple (dispersion, dipole, ion-dipole, H-bonding) |
This table provides a general comparison. Specific properties of a this compound phase would require experimental determination.
Iodide and Iodine Detection and Monitoring Techniques
As this compound contains an iodide counter-ion, analytical methods capable of detecting and quantifying iodide are essential for its characterization. These techniques can be used to determine the concentration of the compound in solution or to assess its purity.
Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. An iodide ISE typically uses a solid-state membrane, often made of silver iodide (AgI), which is selectively permeable to iodide ions. hannainst.com An ion exchange between the sample solution and the membrane surface generates an electrical potential that is proportional to the logarithm of the iodide ion activity in the sample. hannainst.com
These electrodes are widely used for direct potentiometric measurements and as endpoint indicators in titrations. researchgate.netorientjchem.org They offer a wide linear measurement range, typically from 10⁻⁶ M to 10⁻¹ M, and are applicable in various matrices, including environmental, pharmaceutical, and food samples. researchgate.netntsensors.com For accurate measurements, it is crucial to maintain a constant ionic strength across samples and standards, which is usually achieved by adding an Ionic Strength Adjuster (ISA) solution. hannainst.com The performance of an iodide ISE can be affected by interfering ions, such as cyanide (CN⁻) and sulfide (B99878) (S²⁻), which must be absent from the sample. ntsensors.com
An iodide ISE could be effectively used to determine the concentration of a this compound solution by measuring the dissociated iodide ions.
Table 4: Performance Characteristics of a Typical Solid-State Iodide ISE
| Parameter | Typical Value / Range |
| Measurement Range | 1 x 10⁻⁶ M to 1.0 M |
| Slope (per decade) | -54 ± 5 mV |
| Optimal pH Range | 2 - 12 |
| Response Time | < 10 seconds |
| Major Interferences | S²⁻, CN⁻ |
Source: Based on data from commercial electrode specifications. hannainst.comntsensors.com
Colorimetric methods are analytical techniques based on the measurement of light absorption by a colored compound. They are often used for their simplicity, cost-effectiveness, and suitability for on-site analysis. Several colorimetric assays exist for the determination of iodine and iodide.
A classic method involves the well-known starch-iodine reaction, where iodine (I₂) forms an intensely blue-black complex with starch. To measure iodide (I⁻), it must first be oxidized to iodine using an appropriate oxidizing agent. The intensity of the resulting color, measured with a spectrophotometer, is proportional to the iodine concentration. researchgate.net
Another approach involves the catalytic or bleaching effect of iodine species on a colored dye. For instance, one sensitive spectrophotometric method is based on the oxidation of iodide to dichloridoiodate(I) (ICl₂⁻), which then bleaches the dye methyl red. nih.gov The decrease in the dye's absorbance at a specific wavelength is measured and correlated with the initial iodide concentration. nih.gov Such methods can achieve very low detection limits and have been successfully applied to the analysis of iodide and iodate (B108269) in various samples. nih.govuw.edu.pl These techniques could be adapted to quantify the iodide component of this compound after appropriate sample preparation.
Table 5: Comparison of Select Colorimetric Methods for Iodine/Iodide
| Method Principle | Reagents | Wavelength (nm) | Key Feature | Reference |
| Starch-Iodine Complex | Starch, Oxidizing Agent | ~560 - 620 | Classic, simple, visual endpoint possible. | researchgate.net |
| Methyl Red Bleaching | Methyl Red, KIO₃, HCl | 520 | High sensitivity, indirect measurement. | nih.gov |
Applications of Dimethyl Octadecyl Sulfanium Iodide and Analogues in Materials Science and Chemical Engineering
Surfactant and Amphiphilic Material Development
The defining characteristic of dimethyl(octadecyl)sulfanium iodide is its amphiphilicity, with a hydrophilic sulfonium (B1226848) headgroup and a long, lipophilic C18 alkyl tail. This dual nature drives its functionality as a surfactant and as a building block for more complex amphiphilic materials.
Utilization of Amphiphilic Properties in Formulations
Like all surfactants, this compound possesses the ability to position itself at the interface between two immiscible phases, such as oil and water. researchgate.net This activity reduces interfacial tension and energy. researchgate.net A primary characteristic of these molecules is their tendency to self-assemble into aggregates known as micelles once a specific concentration, the critical micelle concentration (CMC), is reached in a solution. researchgate.net
This behavior is fundamental to their application in various formulations where they can act as:
Emulsifiers: Stabilizing emulsions of immiscible liquids, crucial in the production of cosmetics, pharmaceuticals, and food products.
Dispersing Agents: Preventing the aggregation of solid particles within a liquid medium, an essential function in paints, inks, and certain industrial slurries.
Wetting Agents: Increasing the ability of a liquid to spread across a solid surface.
The long octadecyl chain provides significant hydrophobicity, making it particularly effective in non-polar environments and for the stabilization of water-in-oil emulsions.
Development of Sulfonium-Based Lipopolymers and Polymeric Surfactants
The field of materials science has seen a surge in the development of polymeric surfactants, or macrosurfactants, which offer enhanced stability and functionality compared to their small-molecule counterparts. researchgate.net These are macromolecules that can be classified into two main groups depending on the arrangement of their hydrophilic and lipophilic segments. researchgate.net Amphiphilic monomers like this compound can be incorporated into polymer chains to create novel materials with tailored properties.
Modern synthetic techniques enable the creation of polymeric surfactants with complex and well-defined architectures. researchgate.net For instance, sulfonium-containing monomers can be polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to yield:
Homopolymers: Where every repeating unit contains the sulfonium amphiphile, resulting in a strongly charged polyelectrolyte with hydrophobic side chains.
Block Copolymers: Consisting of distinct blocks of hydrophilic (e.g., polyethylene (B3416737) glycol) and hydrophobic (e.g., polystyrene functionalized with sulfonium groups) segments. These materials self-assemble in solution to form highly stable micelles, vesicles, or other nanostructures, which are of great interest for applications in drug delivery and nanotechnology. bohrium.com
Graft Copolymers: Where amphiphilic side chains are attached to a polymer backbone, creating a comb-like structure.
These sulfonium-based polymeric surfactants are valued for their ability to stabilize interfaces and form tunable self-assembled structures, finding use in personal care, industrial formulations, and enhanced oil recovery. bohrium.comrug.nl
Catalytic Applications
The charged sulfonium center allows these compounds to function as catalysts in various chemical reactions, most notably in systems involving multiple phases or in the form of ionic liquids.
Phase-Transfer Catalysis in Organic Transformations
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.com A phase-transfer catalyst, such as a sulfonium salt, transports a reactant from one phase to another where the reaction can proceed. operachem.com
The mechanism for this compound acting as a PTC involves its cation, [CH₃(CH₂)₁₇S(CH₃)₂]⁺, pairing with an anionic reactant (A⁻) from the aqueous phase. The resulting ion pair, [CH₃(CH₂)₁₇S(CH₃)₂]⁺A⁻, has sufficient lipophilicity, thanks to the long octadecyl chain, to dissolve in the organic phase. Once in the organic phase, the anion A⁻ is weakly solvated and highly reactive towards the organic substrate. This process accelerates reactions that would otherwise be extremely slow or require harsh conditions or expensive solvents. dalalinstitute.com The effectiveness of onium salt catalysts in PTC is related to the total number of carbon atoms in their alkyl chains (the "C#" value), with C# values between 16 and 32 often providing desirable reactivity. acsgcipr.org this compound, with a C# of 20, fits well within this optimal range.
Table 1: Examples of Reactions Facilitated by Phase-Transfer Catalysis
| Reaction Type | General Equation | Role of PTC |
|---|---|---|
| Nucleophilic Substitution | R-X (org) + NaCN (aq) → R-CN (org) + NaX (aq) | Transports CN⁻ from aqueous to organic phase. operachem.com |
| Alkylation | R₂CH₂ (org) + R'-X (org) + NaOH (aq) → R₂CHR' (org) | Transports OH⁻ or forms an organophilic quaternary base to deprotonate the acidic carbon. nih.gov |
| Oxidation | Alkene (org) + KMnO₄ (aq) → Diol (org) | Transports MnO₄⁻ from aqueous to organic phase. |
| Reduction | Ketone (org) + NaBH₄ (aq) → Alcohol (org) | Transports BH₄⁻ from aqueous to organic phase. |
This table represents general transformations where PTC is applicable. The sulfonium catalyst facilitates the transport of the aqueous anion into the organic phase.
Ionic Liquid Catalysis in Industrial Processes (e.g., Alkylation)
Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. google.com They are considered promising alternative catalysts and solvents for industrial processes due to properties like low vapor pressure and thermal stability. google.comogj.com Sulfonium salts are among the cations that can form ILs used in acid catalysis. nih.gov
In the petroleum refining industry, the alkylation of isobutane (B21531) with light olefins is a critical process for producing alkylate, a high-octane gasoline blending component. ogj.comgoogle.com Traditionally, this process uses hazardous liquid acids like hydrofluoric acid (HF) or sulfuric acid (H₂SO₄). ogj.comhoneywell.com Chloroaluminate ionic liquids have emerged as a viable alternative, and ternary sulfonium salts can be a component of these catalyst systems. google.com These ILs act as strong Lewis acids, catalyzing the alkylation reaction. google.com The use of ILs offers significant environmental and safety advantages over conventional acid catalysts. ogj.com Commercial processes like the ISOALKY™ technology utilize ILs to achieve higher yields and efficiency. honeywell.com
Table 2: Comparison of Alkylation Catalysts
| Catalyst Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Conventional liquid acid catalyst. | Well-established technology. | Large volumes of acid required; significant handling and disposal concerns. ogj.com |
| Hydrofluoric Acid (HF) | Conventional liquid acid catalyst. | High efficiency. | Extremely toxic and hazardous; requires extensive safety protocols. ogj.com |
| Ionic Liquids (ILs) | Salt-based catalysts, can include sulfonium cations. | No measurable vapor pressure, non-flammable, can be regenerated online, higher yields. ogj.comhoneywell.com | Higher initial catalyst cost, though this is offset by regeneration. |
Corrosion Inhibition Materials
Sulfonium salts, particularly those with long alkyl chains and iodide counter-ions, have demonstrated significant potential as corrosion inhibitors for metals in acidic environments. The analogue decyl(dimethyl)sulfonium iodide [DDMS⁺I⁻] has been studied for its ability to protect API 5L X52 steel in sulfuric acid. nih.gov
The inhibition mechanism is based on the adsorption of the sulfonium iodide molecules onto the metal surface, forming a protective film that impedes the electrochemical processes of corrosion. nih.gov Research indicates that these compounds act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a preference for the anodic sites. nih.gov
The adsorption process is a combination of physical adsorption (physisorption) through electrostatic interactions between the charged sulfonium cation and the metal surface, and chemical adsorption (chemisorption) involving electron transfer from the sulfur atom and iodide ion to the vacant d-orbitals of the iron atoms. nih.gov The Gibbs free energy of adsorption (ΔG°ads) for decyl(dimethyl)sulfonium iodide was found to be -34.89 kJ mol⁻¹, a value that indicates a spontaneous and stable adsorption process involving both physisorption and chemisorption. nih.gov
Table 3: Research Findings on Decyl(dimethyl)sulfanium Iodide as a Corrosion Inhibitor for Steel in 1 M H₂SO₄
| Parameter | Finding | Source |
|---|---|---|
| Inhibitor Type | Mixed-type with anodic preference | nih.gov |
| Maximum Inhibition Efficiency (IE) | 93% (at 150 ppm, stationary conditions) | nih.gov |
| Inhibition Efficiency (Turbulent Flow) | 65% (at 150 ppm) | nih.gov |
| Adsorption Mechanism | Follows Langmuir adsorption isotherm | nih.gov |
| Gibbs Free Energy of Adsorption | -34.89 kJ mol⁻¹ | nih.gov |
| Inhibition Mechanism | Combined physisorption and chemisorption of a monolayer | nih.gov |
Development of Sulfonium-Iodide Ionic Liquids as Corrosion Inhibitors
The development of ionic liquids (ILs) based on sulfonium-iodide structures represents a promising frontier in the battle against metal corrosion. These compounds, particularly those with long alkyl chains, exhibit significant potential as effective corrosion inhibitors. A notable example is decyl(dimethyl)sulfonium iodide ([DDMS+I–]), a close structural analog of this compound.
Research conducted on API 5L X52 steel in a 1 M H2SO4 solution demonstrated that [DDMS+I–] functions as a mixed-type corrosion inhibitor with a preference for anodic sites. googleapis.com The inhibition mechanism is primarily controlled by a charge transfer process. googleapis.com Under stationary conditions, this ionic liquid achieved a remarkable maximum inhibition efficiency of up to 93% at a concentration of 150 ppm. googleapis.com However, in turbulent flow conditions, the efficiency was observed to decrease to 65%, a phenomenon attributed to the formation of microvortexes that lead to increased desorption of the inhibitor molecules from the metal surface. googleapis.com
The adsorption of these sulfonium-iodide ionic liquids on the metal surface is a key aspect of their inhibitory action. The Gibbs free energy of adsorption (ΔG°ads) for [DDMS+I–] was determined to be -34.89 kJ mol–1, suggesting a spontaneous adsorption process that involves both physisorption and chemisorption, leading to the formation of a protective monolayer. googleapis.com This protective film acts as a barrier, impeding the flow of electrons involved in the redox reactions that drive the corrosion process. googleapis.com
Synergistic Inhibition Effects with Iodide Anions
The presence of the iodide anion in sulfonium-based ionic liquids plays a crucial role in their enhanced corrosion inhibition performance, a phenomenon known as synergism. nih.govjmaterenvironsci.comfrontiersin.org The iodide ions, with their large ionic radius and high hydrophobicity, exhibit a strong tendency to adsorb onto the metal surface. researchgate.net This initial adsorption of iodide ions creates a negatively charged surface, which in turn facilitates the adsorption of the organic sulfonium cations through electrostatic interactions. nih.gov
This cooperative mechanism leads to a more stable and effective protective layer on the metal surface than what could be achieved by the organic cation alone. jmaterenvironsci.com The synergistic parameter, S, which quantifies this effect, has been shown to be greater than 1 in studies of similar systems, confirming the enhanced inhibition due to the interplay between the cation and the iodide anion. nih.gov Quantum chemistry calculations have further elucidated this relationship, indicating that the iodide anion hosts a significant portion of the highest occupied molecular orbital (HOMO), which facilitates its adsorption on the anodic sites of the metal. This preferential adsorption of iodide helps to prevent the deposition of corrosive sulfate (B86663) ions on the electrode surface. googleapis.com
Polymer and Advanced Material Synthesis
The unique properties of this compound and its analogs extend into the realm of polymer science and the creation of advanced materials.
Functionalization of Polymeric Scaffolds with Sulfonium Moieties for Specific Applications
The incorporation of sulfonium moieties into polymer structures is a versatile strategy for creating functional materials with tailored properties. rsc.org One common approach involves the use of reversible addition-fragmentation chain-transfer (RAFT) polymerization to synthesize polymers with pendant sulfonium groups. researchgate.net This technique allows for good control over the molecular weight and polydispersity of the resulting polymers. researchgate.net
For instance, polymethacrylates with pendant charge-transporting groups, such as carbazole (B46965) and 1,3,4-oxadiazole, have been successfully synthesized via RAFT polymerization. researchgate.net While specific examples of polymeric scaffolds functionalized directly with this compound are not extensively documented in the reviewed literature, the established methods for creating sulfonium-containing polymers provide a clear pathway for its inclusion. The long octadecyl chain of this specific sulfonium salt would impart significant hydrophobicity to the resulting polymer, making it suitable for applications requiring amphiphilic properties or surface activity.
Self-Assembly Systems in Polymeric and Supramolecular Materials
The amphiphilic nature of this compound, arising from its long hydrophobic octadecyl tail and its hydrophilic dimethylsulfonium iodide head group, predisposes it to self-assembly in solution. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules can spontaneously form ordered structures such as micelles. wikipedia.org
Application in Perovskite Solar Cells as Additives or Interfacial Modifiers
In the rapidly advancing field of perovskite solar cells (PSCs), sulfonium salts are emerging as important additives and interfacial modifiers to enhance both efficiency and stability. The introduction of sulfonium cations has been shown to favorably influence the crystallization process of the perovskite layer, leading to improved film quality. researchgate.net
Specifically, sulfonium-based additives can be incorporated into the precursor solution to modulate the intermediate phases during perovskite formation. researchgate.net This leads to reduced non-radiative recombination and enhanced charge transport within the solar cell. Furthermore, sulfonium compounds can be used to passivate defects at the interfaces between the perovskite layer and the charge transport layers. northwestern.edu For instance, sulfur-modified methylthio molecules can passivate surface defects through strong coordination and hydrogen bonding. northwestern.edu This interfacial modification can lead to a significant increase in the power conversion efficiency and operational stability of the PSCs. mdpi.com While direct data on this compound is limited, the broader success of sulfonium salts in this application highlights its potential as a valuable component in the future development of perovskite solar cell technology. researchgate.netnorthwestern.edu
Agricultural Chemistry Applications (Material Design Focus)
The application of this compound in agricultural chemistry is an area of growing interest, particularly with a focus on the design of advanced materials for crop protection. Patent literature reveals its utility as a fungicide, offering protection against fungal diseases such as Septoria tritici blotch in wheat and rice blast disease. googleapis.com The mechanism of action involves the disruption of oxidative phosphorylation and the induction of fungal cell death. googleapis.com
From a material design perspective, the long octadecyl chain of this compound is particularly advantageous. It can be leveraged to create formulations with controlled release properties, ensuring a sustained and targeted delivery of the active ingredient. This is a significant improvement over conventional pesticide applications, which often suffer from rapid degradation and environmental runoff. frontiersin.orgnih.gov
Development of Sulfonium-Based Herbicides and Microbicides
Long-chain molecules are integral to the development of modern pesticides, serving as fungicides, herbicides, and more. Within this category, sulfonium compounds are emerging as potent microbicides, particularly as fungicides.
Research has demonstrated that n-octadecyl dimethyl sulfonium iodide is effective in providing protection against significant fungal diseases that affect major crops. googleapis.com Specifically, it has shown activity against Septoria tritici blotch in wheat and rice blast disease, which is caused by the fungus Magnaporthe oryzae. googleapis.com The mechanism of action for this sulfonium salt involves the disruption of fungal cell processes by blocking oxidative phosphorylation and inducing the development of mitochondrial reactive oxygen species (mROS) at the respiratory complex I. googleapis.com This cascade of events ultimately leads to fungal cell death through apoptosis. googleapis.com
Table 1: Documented Fungicidal Activity of n-Octadecyl Dimethyl Sulfonium Iodide
| Target Fungal Disease | Affected Crop | Reference |
| Septoria tritici blotch | Wheat | googleapis.com |
| Rice blast disease (Magnaporthe oryzae) | Rice | googleapis.com |
Design of Plant Immunity Inducers and Plant Growth Regulators
Beyond directly targeting pathogens, an innovative approach in agriculture is to enhance a plant's own defense mechanisms. Certain chemical compounds can act as "plant immunity inducers," activating or priming the plant's natural resistance to disease.
Role in Sustainable Pesticide Delivery Systems
The effectiveness of a pesticide is highly dependent on its formulation and delivery. Sustainable delivery systems aim to ensure that the active ingredient reaches its target efficiently, reducing waste and environmental impact. nih.govinstitutoidv.org This often involves the use of adjuvants, such as surfactants, to improve the properties of the spray solution. researchgate.netunitopchemicals.com
This compound is classified as a cationic surfactant due to its molecular structure, which features a long, hydrophobic octadecyl carbon chain and a positively charged sulfonium head group. Cationic surfactants, while used more sparingly than non-ionic ones due to potential phytotoxicity, are valued for their antimicrobial properties and can be crucial components in specific formulations like soil treatments. unitopchemicals.com
As a surfactant, this compound has the potential to contribute to sustainable pesticide formulations in several ways:
Improved Wetting and Spreading: By lowering the surface tension of water, it can help the pesticide spray spread more evenly across the waxy surface of leaves, ensuring better coverage. unitopchemicals.com
Enhanced Adhesion: Surfactants can improve the "stickiness" of a formulation, helping it to adhere to plant surfaces and reducing runoff from rain or irrigation. researchgate.net
Formulation Stability: In oil-in-water dispersions or other complex formulations, surfactants are essential for keeping the different components stable and evenly mixed.
While specific research on this compound as a dedicated carrier in a nano-delivery system is limited, its inherent surfactant properties suggest a valuable, supportive role in creating more effective and sustainable agrochemical formulations. researchgate.netresearchgate.net
Environmental Considerations and Green Chemistry Aspects of Sulfonium Based Compounds
Environmental Fate and Transformation Mechanisms (Non-Toxicology)
The biodegradability of ionic liquids (ILs) is not uniform and is highly dependent on their chemical structure, including the nature of both the cation and the anion, and the length and functionalization of alkyl chains. While some ILs have shown a degree of biodegradability, others can be resistant to microbial degradation, leading to concerns about their environmental persistence.
Research into the biodegradability of various classes of ionic liquids has revealed several key trends. For instance, the presence of long alkyl chains on the cation can, in some cases, make the compound more susceptible to microbial breakdown. google.com Conversely, the stability of certain heterocyclic cations, such as the imidazolium (B1220033) ring, can render them less biodegradable. google.comresearchgate.net The introduction of easily metabolizable functional groups, like esters, into the alkyl chains has been explored as a strategy to enhance the biodegradability of ionic liquids. google.com
Table 1: Factors Influencing Ionic Liquid Biodegradability
| Structural Feature | Influence on Biodegradability | Example/Comment |
|---|---|---|
| Cation Core | The stability of the core structure is a major determinant. Some heterocyclic rings are more resistant to degradation. | Imidazolium and pyridinium (B92312) rings can be persistent. google.comresearchgate.net |
| Alkyl Chain Length | Longer alkyl chains may increase susceptibility to biodegradation by providing a site for microbial oxidation. google.com | The octadecyl chain in Dimethyl(octadecyl)sulfanium iodide is a potential site for initial degradation. |
| Functional Groups | Incorporation of biodegradable moieties like esters or ethers in the side chains can enhance degradation rates. google.com | A strategy to design more environmentally benign ionic liquids. |
| Anion Type | The anion can also influence the overall biodegradability and potential toxicity of the ionic liquid. | Simple, naturally occurring anions may lead to more biodegradable ILs. |
Due to their low volatility, ionic liquids like this compound are not expected to be significant air pollutants. researchgate.net However, their solubility in water and potential for sorption to soil and sediment mean that aquatic and terrestrial environments are the primary compartments of concern. researchgate.net
Upon release into the environment, the distribution of sulfonium-based ionic liquids will be governed by their physicochemical properties. The long hydrophobic octadecyl chain of this compound suggests a tendency to partition to organic matter in soil and sediment, while the ionic sulfonium (B1226848) headgroup will influence its water solubility.
Transformation in the environment can occur through both biotic (biodegradation) and abiotic processes. Abiotic degradation pathways could include hydrolysis or photolysis, although the stability of the C-S bonds in the sulfonium cation suggests these may not be rapid processes under typical environmental conditions. The identification of metabolites is a crucial aspect of understanding transformation pathways, as intermediate products may have their own environmental profiles. researchgate.netmdpi.com For long-chain alkylsulfonium compounds, a likely initial biotic transformation step is the oxidation of the terminal methyl group of the alkyl chain, followed by successive shortening of the chain.
Green Chemistry Principles in Sulfonium Compound Design and Application
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to sulfonium compounds like this compound is critical for their consideration as sustainable technologies.
One of the primary drivers for the development of ionic liquids has been their potential to replace volatile organic compounds (VOCs) in a variety of applications. VOCs are a major source of air pollution and contribute to the formation of smog and other environmental problems. The negligible vapor pressure of ionic liquids, including sulfonium-based ILs, is a key property that aligns with the green chemistry principle of using safer solvents. google.com
By acting as solvents, catalysts, or electrolytes in processes that would otherwise require VOCs, sulfonium compounds can significantly reduce the environmental and health impacts associated with volatile emissions. nih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of trialkylsulfonium salts, such as this compound, can often be achieved with high atom economy.
A common synthetic route involves the direct reaction of a dialkyl sulfide (B99878) (in this case, dimethyl sulfide) with an alkyl halide (octadecyl iodide). google.comgoogle.com This is an addition reaction where all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.
Reaction: CH₃(CH₂)₁₇I + (CH₃)₂S → [CH₃(CH₂)₁₇S(CH₃)₂]⁺I⁻
The high cost and potential environmental persistence of some ionic liquids make their recovery and recycling an important consideration for sustainable use. researchgate.netresearchgate.net For ionic liquids to be truly "green," their entire life cycle, including end-of-life treatment, must be considered.
Several methods for the recovery and recycling of ionic liquids have been developed, including:
Distillation/Evaporation: This can be used to remove volatile impurities or products from the non-volatile ionic liquid. researchgate.netresearchgate.net
Extraction: Liquid-liquid extraction can be employed to separate products from the ionic liquid phase, allowing the IL to be reused. researchgate.netresearchgate.net
Adsorption: Solid-phase adsorbents can be used to remove impurities from used ionic liquids. researchgate.netresearchgate.net
Membrane Separation: Techniques like nanofiltration and pervaporation show promise for separating ionic liquids from process streams. researchgate.net
Crystallization: For ILs that are solid at or below room temperature, crystallization can be an effective purification method. researchgate.net A method combining freeze crystallization and evaporation has been shown to be energy-efficient for recycling certain ionic liquids. rsc.org
While specific protocols for the recycling of this compound are not detailed in the literature, these general principles would be applicable. The choice of method would depend on the specific application and the nature of any impurities present. The development of robust and energy-efficient recycling processes is key to the economic and environmental sustainability of ionic liquid technologies. aalto.fi
Q & A
Q. What integrated analytical approaches validate purity for high-impact journals?
- Methodological Answer : Combine HPLC (≥95% purity threshold), ICP-MS for iodide quantification, and Karl Fischer titration for water content. Cross-validate with <sup>1</sup>H NMR integration ratios. Peer-reviewed spectral libraries (e.g., SDBS) ensure alignment with published references .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
